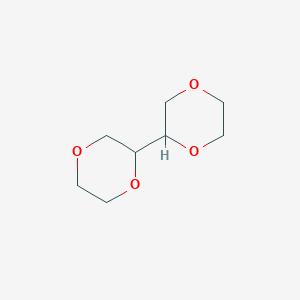![molecular formula C8H11ClN2O B080949 [2-(2-Chlorophenoxy)ethyl]hydrazine CAS No. 14573-11-6](/img/structure/B80949.png)
[2-(2-Chlorophenoxy)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chlorophenoxy)ethyl]hydrazine, also known as CPEH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [2-(2-Chlorophenoxy)ethyl]hydrazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cell survival (Gao et al., 2017).
Efectos Bioquímicos Y Fisiológicos
[2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to have various biochemical and physiological effects. In animal models, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers (Gao et al., 2017). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to decrease the levels of glucose and cholesterol in the blood (Chen et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2-Chlorophenoxy)ethyl]hydrazine in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals (Chen et al., 2019). However, one limitation is that [2-(2-Chlorophenoxy)ethyl]hydrazine is not very soluble in water, which can make it difficult to administer in certain experiments (Gao et al., 2017).
Direcciones Futuras
For research on [2-(2-Chlorophenoxy)ethyl]hydrazine include its potential use as an anti-cancer and anti-inflammatory agent, as well as further studies on its mechanism of action and effects on biochemical and physiological pathways.
Métodos De Síntesis
[2-(2-Chlorophenoxy)ethyl]hydrazine can be synthesized through the reaction of 2-chlorophenol with ethyl chloroformate to form 2-(2-chlorophenoxy)ethyl chloroformate, which is then reacted with hydrazine hydrate to produce [2-(2-Chlorophenoxy)ethyl]hydrazine (Gao et al., 2017). This method has been optimized to achieve high yield and purity of [2-(2-Chlorophenoxy)ethyl]hydrazine.
Aplicaciones Científicas De Investigación
[2-(2-Chlorophenoxy)ethyl]hydrazine has been found to have potential applications in various fields of scientific research. In the field of medicine, [2-(2-Chlorophenoxy)ethyl]hydrazine has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models (Gao et al., 2017).
Propiedades
Número CAS |
14573-11-6 |
|---|---|
Nombre del producto |
[2-(2-Chlorophenoxy)ethyl]hydrazine |
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-2-4-8(7)12-6-5-11-10/h1-4,11H,5-6,10H2 |
Clave InChI |
BBFHMOACPZJBCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCCNN)Cl |
Sinónimos |
[2-(2-chlorophenoxy)ethyl]hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




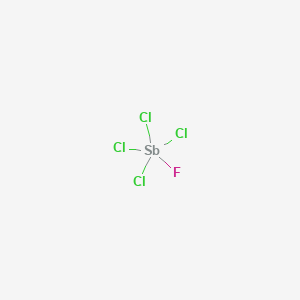
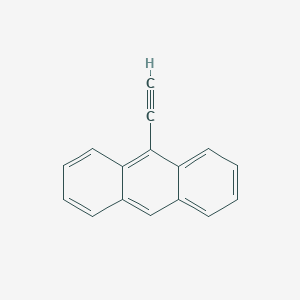

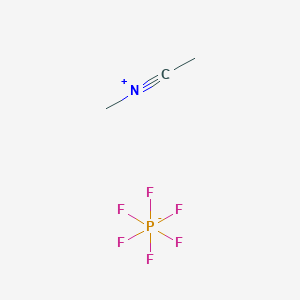
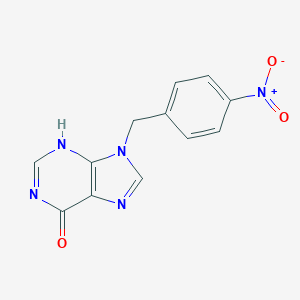



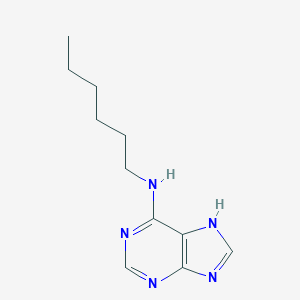
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


